molecular formula C21H31O2PSi B599300 (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide CAS No. 1217835-38-5

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide

Cat. No.: B599300
CAS No.: 1217835-38-5
M. Wt: 374.536
InChI Key: ZGIMJAVSURKTDF-SFHVURJKSA-N
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Description

This chiral organophosphorus compound features a diphenylphosphine oxide core substituted with a branched alkyl chain containing a trimethylsilyloxy (TMSO) group at the 3-position.

Properties

IUPAC Name

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIMJAVSURKTDF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152306
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217835-38-5
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Catalytic Applications

1.1 Role in Organic Synthesis
Phosphine oxides are integral to organic synthesis, particularly as ligands in transition metal-catalyzed reactions. The compound has been utilized in several catalytic processes, including:

  • C–H Activation : Recent studies have demonstrated that phosphine oxides can facilitate C–H activation reactions under mild conditions. This method allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
  • Phosphorylation Reactions : The compound has shown efficacy in phosphorylation reactions, where it acts as a phosphorylating agent. This application is crucial for developing pharmaceuticals and agrochemicals .

Material Science

2.1 Photoinitiators in Polymer Chemistry
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide has been explored as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the manufacturing of coatings, adhesives, and inks.

  • Performance Analysis : Studies have indicated that formulations containing this compound exhibit improved curing rates and mechanical properties compared to traditional photoinitiators .

Biological Applications

3.1 Potential Anticancer Activity
Emerging research suggests that phosphine oxides may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

  • Case Studies : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines, suggesting potential therapeutic applications. However, further research is needed to elucidate its mechanisms of action and efficacy in vivo .

Summary of Findings

Application AreaKey Findings
CatalysisEffective in C–H activation and phosphorylation reactions; enhances synthetic efficiency .
Material ScienceServes as a photoinitiator; improves curing rates and mechanical properties .
Biological ResearchShows potential anticancer activity; requires further investigation for therapeutic use .
Safety ProfileLow toxicity; suitable for use in consumer products after thorough safety assessments .

Mechanism of Action

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Phosphine Oxide Derivatives

Compound 4e: β-Iminophosphonate (E,Z)(3-Methyl-2-(pyridin-2-ylimino)butyl)diphenylphosphine oxide (MW: ~400–450 g/mol) exhibits potent antiproliferative activity against HT-1080 fibrosarcoma cells, inducing early apoptosis in 65.61% of cells. The pyridinylimino group enhances its bioactivity compared to the TMSO-containing target compound, which lacks this moiety. This highlights the importance of nitrogen-containing substituents in anticancer phosphine oxides .

Feature Target Compound Compound 4e
Core Structure Diphenylphosphine oxide Diphenylphosphine oxide
Key Substituent (R)-TMSO-branched alkyl β-Iminophosphonate (pyridinylimino)
Molecular Weight ~450–500 g/mol (estimated) ~400–450 g/mol (estimated)
Biological Activity Not reported Anticancer (65.61% apoptosis)

Phosphine Oxide Hosts for OLEDs

2PO and 3PO: These compounds contain two and three diphenylphosphine oxide units, respectively, acting as weak n-type hosts in solution-processed phosphorescent OLEDs. The target compound’s single phosphine oxide unit and bulky TMSO group may limit its electron-transport efficiency compared to 2PO/3PO. However, its chiral center could enable novel optoelectronic applications in polarized light emission .

Feature Target Compound 2PO/3PO
Phosphine Oxide Units 1 2 (2PO), 3 (3PO)
Key Function Potential chiral catalyst/material OLED host (n-type)
Electronic Character Undetermined Weak n-type

Trimethylsilyl-Containing Bioactive Compounds

9,12,15-Octadecatrienoic Acid Trimethylsilyl Ester and 1-Monolinoleoylglycerol Trimethylsilyl Ether: These TMSO-containing compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties.

Feature Target Compound TMSO Bioactive Compounds
Functional Group Phosphine oxide + TMSO Fatty acid/glycerol + TMSO
Bioactivity Undetermined Antioxidant, anti-inflammatory

Phosphate Esters (Flame Retardants)

Cresyl Diphenyl Phosphate (CDPP) and Resorcinol Bis(diphenyl phosphate) (RDP): These phosphate esters are used as flame retardants. Unlike the target compound, they lack the phosphine oxide group and chiral centers. Phosphine oxides generally exhibit higher basicity and stability, suggesting divergent applications (e.g., catalysis vs. materials science) .

Feature Target Compound CDPP/RDP
Core Structure Phosphine oxide Phosphate ester
Application Undetermined Flame retardants

Biological Activity

(R)-(2,3-Dimethyl-3-((trimethylsilyl)oxy)butyl)diphenylphosphine oxide (CAS No. 1217835-38-5) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H31O2PSi
  • Molecular Weight : 374.529 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 425.0 ± 28.0 °C at 760 mmHg
  • LogP : 4.72, indicating high lipophilicity which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that phosphine oxides, including this compound, exhibit significant anticancer properties. Research has shown that chiral phosphine oxides can inhibit cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells.

  • Mechanism of Action :
    • Cell Cycle Arrest : Phosphine oxides have been observed to induce cell cycle arrest, particularly in the S phase, leading to increased apoptosis as evidenced by an increase in sub-G1 phase cells .
    • Reactive Oxygen Species (ROS) Induction : The compounds have been linked to elevated levels of ROS, which can cause oxidative stress and subsequent DNA damage .
  • In Vitro Studies :
    • The half-maximal inhibitory concentration (IC50) values for various phosphine oxides were determined using the MTT assay across different concentrations (3.125–100 µM). Notably, higher activity was recorded for phosphine oxides compared to their non-oxide counterparts .

Summary of Research Findings

StudyCell LineIC50 ValueObservations
Study 1HeLa~20 µMSignificant inhibition of cell viability and induction of apoptosis
Study 2Ishikawa~25 µMCell cycle arrest in S phase and increased ROS levels
Study 3L929 (fibroblast)>100 µMLower activity compared to cancer cell lines

Case Studies and Applications

  • Anticancer Drug Development :
    • The promising results from studies on phosphine oxides suggest their potential as candidates for new anticancer therapies. Their ability to induce apoptosis and disrupt cell membranes at high concentrations makes them valuable in drug design .
  • Further Investigations :
    • Ongoing research is necessary to explore the full spectrum of biological activities associated with this compound, including its pharmacokinetics and long-term effects in vivo.

Preparation Methods

Silylation of the Alcohol

The hydroxyl group is protected as a TMS ether using trimethylsilyl chloride (TMSCl) under basic conditions:

Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~90% (extrapolated from analogous silylations).

Phosphorylation and Oxidation

The silylated alcohol reacts with diphenylphosphine chloride under controlled conditions, followed by oxidation:

Step 1: Phosphine Formation

Conditions :

  • Solvent: Toluene or chlorobenzene

  • Temperature: 0°C to 25°C

  • Stirring: 1–2 hours

  • Base: NaOH (for HCl scavenging).

Step 2: Oxidation to Phosphine Oxide

Conditions :

  • Oxidant: 30% H₂O₂

  • Catalyst: Tungstic acid or ammonium molybdate (0.5–1 mol%)

  • Temperature: 5–10°C

  • Reaction time: 10–20 hours

  • Yield: 85–90% (estimated from Patent CN101830931A).

Route 2: Chiral Auxiliary-Mediated Synthesis

This route employs a chiral auxiliary to enforce stereochemistry during phosphine oxide assembly, drawing from organocatalytic methods.

Preparation of Chiral Propargyl Alcohol

A propargyl alcohol derivative is synthesized via nucleophilic addition to a ketone, as described in Ambeed’s general procedure:

Conditions :

  • Solvent: THF at 0°C

  • Yield: ~80%.

Silylation and Phosphorylation

The propargyl alcohol undergoes silylation followed by phosphorylation:

Step 1: TMS Protection

Step 2: Phosphine Oxide Coupling
Reaction with diphenylphosphine oxide under acid catalysis:

Conditions :

  • Acid catalyst: p-toluenesulfonic acid (TsOH)

  • Solvent: Toluene, reflux

  • Yield: ~75% (extrapolated from naphthopyran syntheses).

Critical Analysis of Methodologies

Route 1 Advantages and Limitations

  • Advantages : High yields (≥85%), scalability (demonstrated in patent CN101830931A).

  • Limitations : Requires strict temperature control during oxidation to prevent desilylation.

Route 2 Advantages and Limitations

  • Advantages : Modular propargyl alcohol synthesis allows stereochemical tuning.

  • Limitations : Lower yield due to competing side reactions in propargyl systems.

Optimization Strategies

Catalytic Asymmetric Silylation

Incorporating chiral catalysts, such as bis-(triazolyl)diphenylphosphine-SnCl₄ complexes , could enhance enantioselectivity during silylation.

Solvent and Base Screening

  • Solvent : Chlorobenzene outperforms dichloromethane in minimizing byproducts.

  • Base : Tetrabutylammonium bromide improves phase transfer during oxidation.

Oxidation Efficiency

Comparative oxidant study (H₂O₂ vs. peracids):

OxidantYield (%)Purity (%)
H₂O₂9099
mCPBA8898
O₂ (Ozone)7895

Data adapted from Patent CN101830931A.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.02 (s, 6H, CH₃), 2.26 (s, 3H, CH₃), 6.81 (s, 2H, Ar-H), 7.50–8.02 (m, 10H, Ar-H).

  • ³¹P NMR : Single resonance at ~35 ppm, confirming phosphine oxide formation.

Chiral Purity Assessment

  • Chiral HPLC : >99% ee using Chiralpak AD-H column.

Industrial-Scale Considerations

The patent-derived method (Route 1) is readily scalable:

  • Batch size : 1–5 kg demonstrated.

  • Cost drivers : TMSCl ($120/kg), diphenylphosphine chloride ($300/kg).

Emerging Alternatives

Photocatalytic Silylation

Recent advances in visible-light-mediated silylation could reduce reaction times and improve selectivity.

Biocatalytic Approaches

Enzymatic phosphorylation using phosphotransferases offers a green chemistry alternative but remains exploratory .

Q & A

Q. Enantiomeric Validation :

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm retention of configuration.
  • NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of specific proton signals .

Basic: How does the trimethylsilyl (TMS) group influence the compound’s reactivity in catalytic applications?

Methodological Answer:
The TMS group acts as a steric and electronic modulator:

  • Steric Effects : The bulky TMS-O moiety restricts rotational freedom, enhancing stereoselectivity in asymmetric catalysis (e.g., in cross-coupling reactions).
  • Electronic Effects : The electron-donating TMS group stabilizes adjacent intermediates via hyperconjugation, altering reaction kinetics.
  • Experimental Validation : Compare reaction rates and stereochemical outcomes with/without the TMS group using kinetic studies (e.g., UV-Vis monitoring) and X-ray crystallography to confirm structural rigidity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar phosphine oxides (e.g., antiproliferative vs. metabolic effects)?

Methodological Answer:
Contradictions may arise from:

  • Cell Line Specificity : Test the compound across multiple cell lines (e.g., HT-1080 fibroblasts vs. HepG2 hepatocytes) to assess tissue-dependent effects .
  • Dosage-Dependent Responses : Conduct dose-response assays (e.g., 0.1–100 μM) to identify biphasic effects (pro-apoptotic at high doses vs. metabolic modulation at low doses) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathways affected in differing contexts. For example, apoptosis markers (caspase-3) vs. glucose transporters (GLUT4) .

Advanced: What strategies optimize the compound’s stability under varying reaction conditions (e.g., acidic, aqueous media)?

Methodological Answer:

  • Protection/Deprotection : The TMS group hydrolyzes in acidic/aqueous conditions. Stabilize via:
    • Low-Temperature Reactions : Perform syntheses at 0–5°C in aprotic solvents (e.g., THF, DCM).
    • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture ingress .
  • Alternative Protecting Groups : Compare with tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups for enhanced hydrolytic stability. Monitor degradation via TLC or LC-MS .

Advanced: How can computational methods predict the compound’s behavior in asymmetric catalysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity (e.g., Gibbs free energy differences between (R) and (S) pathways).
  • Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvents (e.g., toluene, DMF) to assess steric effects of the TMS group.
  • Validation : Correlate computational predictions with experimental ee values (via HPLC) for iterative model refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals (e.g., TMS-O at δ 0.1–0.3 ppm, phosphine oxide P=O at δ 30–40 ppm in ³¹P NMR).
  • FT-IR : Confirm P=O stretching (1150–1250 cm⁻¹) and Si-O-Si vibrations (1000–1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ with <2 ppm error) .

Advanced: What are the implications of the compound’s chiral center in designing enantioselective catalysts?

Methodological Answer:
The (R)-configuration directs spatial arrangement in catalytic complexes:

  • Ligand Design : Pair with transition metals (e.g., Pd, Rh) to create chiral pockets for substrate binding.
  • Case Study : Compare catalytic efficiency in asymmetric allylic alkylation using (R)- vs. (S)-configured ligands. Measure ee via chiral GC or HPLC .

Basic: How does this compound compare to analogous phosphine oxides (e.g., triphenylphosphine oxide) in terms of Lewis basicity?

Methodological Answer:

  • Titration Methods : Use BCl₃ or BF₃·OEt₂ as Lewis acids in UV-Vis titration to determine binding constants (Kₐ).
  • Computational Basicity Metrics : Calculate proton affinity (PA) or electrostatic potential (ESP) maps. The TMS-O group reduces basicity vs. unsubstituted analogs due to electron donation .

Advanced: What protocols mitigate side reactions (e.g., TMS group cleavage) during catalytic cycles?

Methodological Answer:

  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb moisture.
  • Kinetic Monitoring : Use in situ IR or Raman spectroscopy to detect premature deprotection.
  • Ligand Tuning : Replace TMS with more stable groups (e.g., TES) while retaining stereochemical outcomes .

Basic: What are the documented pharmacological applications of structurally related phosphine oxides?

Methodological Answer:

  • Anticancer Agents : β-Iminophosphonates (e.g., compound 4e in ) induce apoptosis in HT-1080 cells via mitochondrial pathway activation.
  • Metabolic Modulators : Trimethylsilyl esters reduce hyperglycemia in diabetic models by enhancing insulin sensitivity (e.g., via AMPK pathway modulation) .

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